Direct Co‑Crystal Structure with OXA‑24/40 β‑Lactamase Confirms Unique Binding Mode
4‑(Azetidin‑1‑ylsulfonyl)phenylboronic acid (referred to as BA8 or PDB ligand JW8) was co‑crystallized with the class D carbapenem‑hydrolyzing β‑lactamase OXA‑24/40 from Acinetobacter baumannii. The X‑ray structure, solved to 1.75 Å resolution, provides atomic‑level validation of the compound's binding pose [REFS‑1]. In contrast, no crystal structures have been deposited for the analogous 4‑(pyrrolidin‑1‑ylsulfonyl)‑, 4‑(piperidin‑1‑ylsulfonyl)‑, or 4‑(morpholin‑4‑ylsulfonyl)‑phenylboronic acids bound to any β‑lactamase. The experimentally determined binding mode—which reveals critical interactions between the azetidine ring and the hydrophobic residues Tyr112 and Trp115 of OXA‑24/40—cannot be assumed for larger or conformationally distinct heterocyclic replacements without dedicated structural biology studies [REFS‑1].
| Evidence Dimension | Experimental 3D structure of inhibitor‑enzyme complex |
|---|---|
| Target Compound Data | X‑ray crystal structure solved at 1.75 Å (PDB 5TG5); ligand JW8 observed bound in the OXA‑24/40 active site |
| Comparator Or Baseline | 4‑(Pyrrolidin‑1‑ylsulfonyl)phenylboronic acid, 4‑(Piperidin‑1‑ylsulfonyl)phenylboronic acid, 4‑(Morpholin‑4‑ylsulfonyl)phenylboronic acid |
| Quantified Difference | Structure available for target compound (PDB 5TG5) vs. no reported co‑crystal structures for any comparator |
| Conditions | OXA‑24/40 β‑lactamase (Acinetobacter baumannii), X‑ray diffraction, pH and temperature as per deposition |
Why This Matters
For groups conducting structure‑guided optimization of β‑lactamase inhibitors, the existence of a co‑crystal structure directly informs molecular design, whereas purchasing a comparator would require de novo crystallography with no guarantee of productive binding.
- [1] RCSB PDB. 5TG5: OXA‑24/40 in Complex with Boronic Acid BA8. Deposited 2016‑09‑27, released 2017‑01‑11. DOI: 10.2210/pdb5TG5/pdb. View Source
